Leuprolide (1-3)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Leuprolide (1-3) is a manufactured version of a hormone used to treat prostate cancer, breast cancer, endometriosis, uterine fibroids, and early puberty.

Aplicaciones Científicas De Investigación

Clinical Applications

Leuprolide is utilized in various medical fields, including oncology, gynecology, pediatrics, and reproductive medicine. Its primary applications are summarized below:

Prostate Cancer

Leuprolide is widely used as a palliative treatment for advanced prostate cancer. It helps achieve castrate testosterone levels, which is crucial for controlling tumor growth. In clinical studies, leuprolide has demonstrated effective suppression of testosterone levels within weeks of treatment .

Endometriosis

In women with endometriosis, leuprolide is administered to alleviate pain and reduce endometriotic lesions. It can be used as a monotherapy or in combination with norethindrone acetate for enhanced efficacy .

Uterine Leiomyomata (Fibroids)

Leuprolide is effective in managing uterine fibroids by reducing their size and alleviating associated symptoms such as heavy menstrual bleeding. It is often used preoperatively to improve hematological parameters in anemic patients .

Central Precocious Puberty

In pediatric patients diagnosed with central precocious puberty, leuprolide helps delay the onset of secondary sexual characteristics until an appropriate age, thereby improving predicted adult height .

Other Investigational Uses

Recent studies suggest potential applications for leuprolide in treating conditions like polycystic ovary syndrome, functional bowel disease, and even Alzheimer's disease . These uses are still under investigation but highlight the compound's versatility.

Data Table: Summary of Clinical Applications

| Application | Indication | Administration | Duration |

|---|---|---|---|

| Prostate Cancer | Advanced prostate cancer | Depot injection | Continuous |

| Endometriosis | Pain relief and lesion reduction | Monthly or quarterly depot | Up to 6 months |

| Uterine Leiomyomata | Symptom relief pre-surgery | Monthly depot | Preoperative |

| Central Precocious Puberty | Delay sexual maturation | Monthly depot | Until appropriate age |

| Investigational Uses | Various (e.g., Alzheimer's) | Under research | Variable |

Case Study 1: Prostate Cancer Management

In a phase III clinical trial involving 53 patients with advanced prostate cancer treated with leuprolide depot formulation, an 81% objective response rate was observed after 24 weeks. The median time to achieve castrate testosterone levels was approximately 21 days .

Case Study 2: Endometriosis Treatment

A study evaluating the efficacy of leuprolide combined with norethindrone showed significant improvements in pelvic pain and reduction in endometriotic lesions among women aged 18 years and older. The treatment was well-tolerated with manageable side effects .

Case Study 3: Pediatric Application

A cohort study on children receiving leuprolide for central precocious puberty indicated that treatment effectively delayed the onset of secondary sexual characteristics and improved predicted adult height outcomes .

Propiedades

Número CAS |

35925-21-4 |

|---|---|

Fórmula molecular |

C22H24N6O5 |

Peso molecular |

452.5 g/mol |

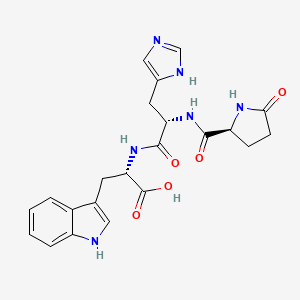

Nombre IUPAC |

(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid |

InChI |

InChI=1S/C22H24N6O5/c29-19-6-5-16(26-19)20(30)27-17(8-13-10-23-11-25-13)21(31)28-18(22(32)33)7-12-9-24-15-4-2-1-3-14(12)15/h1-4,9-11,16-18,24H,5-8H2,(H,23,25)(H,26,29)(H,27,30)(H,28,31)(H,32,33)/t16-,17-,18-/m0/s1 |

Clave InChI |

OHCMNYPOVOHMJR-BZSNNMDCSA-N |

SMILES |

C1CC(=O)NC1C(=O)NC(CC2=CN=CN2)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O |

SMILES isomérico |

C1CC(=O)N[C@@H]1C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)O |

SMILES canónico |

C1CC(=O)NC1C(=O)NC(CC2=CN=CN2)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O |

Apariencia |

Solid powder |

Key on ui other cas no. |

35925-21-4 |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Secuencia |

XHW |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Leuprolide (1-3); Leuprorelin |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.